Butane-1,4-diamine;2,4,6-trinitrophenol
Description
Contextualization within Amine-Phenol Adducts and Salts
Amine-phenol adducts are a class of molecular complexes formed between amines and phenols. These can range from neutral adducts held together by hydrogen bonds to ionic salts formed via proton transfer. The degree of proton transfer is largely dependent on the difference in the pKa values of the amine and the phenol (B47542).
Picric acid is a strong acid due to the electron-withdrawing effects of its three nitro groups. taylorandfrancis.com This strong acidity facilitates the formation of salts with various organic bases. taylorandfrancis.com The reaction between an amine and picric acid typically results in the formation of a picrate (B76445) salt, characterized by a protonated amine cation and a picrate anion. researchgate.net These salts are often crystalline solids with distinct properties. taylorandfrancis.com The interaction between the amine and the phenol in these adducts is a classic example of acid-base chemistry. youtube.com
In the case of Butane-1,4-diamine;2,4,6-trinitrophenol, the basic nature of the diamine and the strong acidic nature of picric acid lead to the formation of a salt. This places the compound firmly within the category of amine-phenol salts.
Significance of Component Interactions in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions between the components of this compound are a prime example of the principles of supramolecular chemistry. The resulting salt is not just a simple mixture of its components but a new entity with its own unique structure and properties, governed by non-covalent interactions.
These hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings of the picrate anions, lead to the formation of a well-defined, three-dimensional supramolecular architecture. nih.govresearchgate.net The specific arrangement of these interactions determines the crystal packing and, consequently, the macroscopic properties of the solid. The study of such interactions is fundamental to crystal engineering, where the goal is to design and synthesize new materials with desired properties based on an understanding of intermolecular forces. acs.org
Research Findings
While specific research dedicated solely to this compound is not extensively available, the behavior of similar amine-picrate salts has been widely studied. X-ray crystallography of related compounds reveals that the cation and anion are linked by strong N(+)-H···O(-) type hydrogen bonds. nih.gov These interactions are key to the formation of a stable molecular framework. nih.gov The table below illustrates typical crystallographic data that could be expected for such a compound, based on a related structure, 4-Aminopyridinium picrate. nih.gov
| Crystallographic Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5056 |
| b (Å) | 11.3338 |
| c (Å) | 14.3307 |
| β (°) | 104.162 |
| Volume (ų) | 1339.50 |
| Z | 4 |
Note: The data in this table is for 4-Aminopyridinium picrate and is provided for illustrative purposes to represent the type of structural information obtained for amine-phenol salts. nih.gov
The formation of this compound serves as a clear example of proton transfer, a fundamental concept in acid-base chemistry. youtube.com The transfer of a proton from the highly acidic phenol to the basic amine is a thermodynamically favorable process that drives the formation of the salt. nih.gov This proton transfer can be confirmed experimentally through techniques such as FTIR and NMR spectroscopy, which would show characteristic shifts in the signals of the involved functional groups. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
18605-28-2 |
|---|---|
Molecular Formula |
C16H18N8O14 |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
butane-1,4-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C4H12N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-4-6/h2*1-2,10H;1-6H2 |
InChI Key |
VKPQBZPTVSTCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCN)CN |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Synthesis of Butane-1,4-diamine and its Derivatives
Butane-1,4-diamine is a vital chemical intermediate used in the production of polymers and pharmaceuticals. nih.gov Its synthesis can be achieved through various chemical and biotechnological routes, with further modifications allowing for the creation of diverse functionalized derivatives.
The creation of functionalized 1,4-diaminobutane (B46682) scaffolds is essential for developing new molecules with specific properties. One common strategy involves the selective protection of one of the amino groups, allowing the other to be modified. For instance, mono-Boc-protection of butane-1,4-diamine yields a versatile intermediate where the remaining free amino group can undergo further reactions. reddit.com
Another approach begins with different starting materials. Substituted 1,4-diaminobutanes can be prepared by the catalytic hydrogenation of the corresponding succinic acid dinitriles in the presence of acetic anhydride, followed by hydrolysis. google.com This method allows for the introduction of substituents on the butane (B89635) backbone. A classic route to the parent diamine involves using 1,4-dihalobutanes as a starting point. For example, 1,4-dibromobutane (B41627) can react with potassium phthalimide, followed by hydrolysis (acid or alkali) or hydrazinolysis to release the free diamine. google.com
Biotechnological methods are also gaining prominence. The production of 1,4-diaminobutane in microorganisms like Escherichia coli is being optimized by focusing on the metabolic pathways and the crucial cofactors involved, such as pyridoxal (B1214274) phosphate (B84403) (PLP) and NADPH. nih.govmdpi.com
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. iosrjournals.orgnih.gov Butane-1,4-diamine, having two primary amino groups, can react with two equivalents of an aldehyde or ketone to form a bis-Schiff base.
The formation mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, creating an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, often catalyzed by acid or heat, to yield the stable imine. iosrjournals.orgyoutube.com
These Schiff bases are valuable intermediates. The imine bond can be subsequently reduced to a stable secondary amine. This reduction step transforms the C=N double bond into a C-N single bond, providing a reliable method for creating more complex, functionalized diamine scaffolds.
Table 1: General Reaction Scheme for Schiff Base Formation and Reduction
| Step | Reactants | Product | Description |
|---|---|---|---|
| 1. Formation | Butane-1,4-diamine + Aldehyde/Ketone | Bis-Schiff Base | Condensation reaction forming a C=N double bond. iosrjournals.org |
The lone pairs of electrons on the nitrogen atoms of butane-1,4-diamine make it an effective nucleophile. This property is widely exploited for further functionalization through nucleophilic substitution reactions. In these reactions, the diamine attacks an electron-deficient center (an electrophile), displacing a leaving group. youtube.com
A significant class of these reactions is nucleophilic aromatic substitution (SNAr). Here, the diamine can react with an electron-poor aromatic ring that contains a good leaving group (like a halogen). The reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group on the aromatic ring. masterorganicchemistry.com This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This pathway allows for the direct attachment of the diaminobutane scaffold to aromatic systems, creating complex derivatives.
Synthesis of 2,4,6-Trinitrophenol (Picric Acid)
2,4,6-Trinitrophenol, or picric acid, is a strongly acidic phenol (B47542) and a well-known explosive. wikipedia.org Its synthesis involves the introduction of three nitro groups onto the phenol ring.
The direct nitration of phenol with nitric acid is challenging because the phenol ring is highly activated towards electrophilic substitution and is also susceptible to oxidation, which leads to the formation of tarry by-products and results in low yields. wikipedia.orgsciencemadness.org
To circumvent this, the most common and established method is a two-step process:
Sulfonation: Phenol is first treated with concentrated or fuming sulfuric acid. This step introduces sulfonic acid groups onto the ring, primarily at the ortho and para positions, forming phenol-2,4-disulfonic acid. This deactivates the ring slightly, protecting it from oxidation by nitric acid. wikipedia.orgtiwariacademy.comyoutube.com
Nitration: The sulfonated intermediate is then treated with concentrated nitric acid. The nitro groups replace the sulfonic acid groups and also add to the remaining activated position, yielding 2,4,6-trinitrophenol. wikipedia.orgtiwariacademy.com The reaction is highly exothermic and requires careful temperature control. wikipedia.org
An alternative established route involves the nitration of 2,4-dinitrophenol, which can be prepared via the hydrolysis of chlorodinitrobenzene. sciencemadness.orggoogle.com
Table 2: Comparison of Established Picric Acid Synthesis Routes
| Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Phenol | 1. Sulfonation with H₂SO₄2. Nitration with HNO₃ | Minimizes oxidation and tar formation, leading to better yields. wikipedia.orgtiwariacademy.com | Two-step process, lengthy sulfonation. google.com |
Researchers have explored various alternative pathways to synthesize picric acid, often aiming for higher yields, improved safety, or the use of different starting materials.
One notable alternative starts with acetylsalicylic acid (aspirin) or salicylic (B10762653) acid. wikipedia.org This method also typically involves sulfonation followed by nitration. During the reaction, the acetyl group is hydrolyzed, and the carboxyl group is lost as carbon dioxide (decarboxylation). youtube.com
Another approach involves the direct nitration of o-nitrophenol or p-nitrophenol to dinitrophenols, which are then further nitrated to picric acid. google.comgoogle.com A key aspect of this process is ensuring the intermediate dinitrophenol remains dissolved in the reaction medium to allow for the final nitration step. google.com
More recent developments include a one-step synthesis from phenol using a mixture of concentrated nitric acid in an aqueous dimethyl sulfoxide (B87167) (DMSO) medium. This method has been reported to avoid significant oxidation and produce picric acid in high yield and purity after several hours of heating. sciencemadness.orgtandfonline.com
Direct and Indirect Formation of Butane-1,4-diamine;2,4,6-trinitrophenol Adducts/Salts
The formation of adducts or salts between butane-1,4-diamine and 2,4,6-trinitrophenol can be achieved through both direct and indirect methods. The direct approach involves the straightforward reaction of the two precursors, typically in a suitable solvent. This acid-base reaction leads to the formation of a salt, often referred to as a picrate (B76445). wikipedia.orgtaylorandfrancis.com
Indirect formation might involve a multi-step synthesis where a derivative of butane-1,4-diamine is first prepared and then reacted with picric acid. However, the direct method is more common for the preparation of such simple amine salts. The reaction is typically rapid and driven by the significant difference in pKa values between the strongly acidic picric acid and the basic nature of the diamine.
The resulting product is a crystalline solid, with the ionic interaction between the picrate anion and the protonated diamine cation being the primary force holding the structure together. taylorandfrancis.com These types of molecular complexes are of interest in supramolecular chemistry and materials science. researchgate.net
The stoichiometry of the reaction between butane-1,4-diamine and 2,4,6-trinitrophenol is a critical factor that determines the nature of the final product. Butane-1,4-diamine possesses two primary amine groups, each capable of accepting a proton. 2,4,6-trinitrophenol is a monoprotic acid. Consequently, two primary stoichiometric ratios are possible for the adduct formation: a 1:1 adduct and a 1:2 adduct.
In a 1:1 adduct , one molecule of butane-1,4-diamine reacts with one molecule of 2,4,6-trinitrophenol. In this scenario, only one of the amine groups on the butane-1,4-diamine is protonated, resulting in a mono-picrate salt.
In a 1:2 adduct , one molecule of butane-1,4-diamine reacts with two molecules of 2,4,6-trinitrophenol. Here, both amine groups of the diamine are protonated, leading to the formation of a di-picrate salt.
The specific product obtained often depends on the molar ratio of the reactants used in the synthesis. An equimolar ratio of the reactants would favor the formation of the 1:1 adduct, while an excess of picric acid would favor the formation of the 1:2 adduct.
Table 1: Stoichiometric Ratios and Resulting Adducts
| Molar Ratio (Butane-1,4-diamine : 2,4,6-trinitrophenol) | Expected Adduct | Protonation State of Diamine |
|---|---|---|
| 1:1 | Mono-picrate salt | Monoprotonated |
Control over the stoichiometry is essential for obtaining a pure product with the desired chemical and physical properties.
The choice of solvent plays a crucial role in the co-crystallization process for forming the this compound adduct. nih.govrsc.org The solvent can influence the reaction rate, yield, crystal morphology, and even the stoichiometry of the resulting salt. nih.gov
Key solvent properties that affect co-crystallization include:
Polarity: Polar solvents are generally preferred for dissolving the ionic precursors and the resulting salt. However, the solubility of both the reactants and the product in the chosen solvent is a critical consideration. A solvent in which the product is sparingly soluble is often chosen to facilitate crystallization and isolation.
Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can compete with the intermolecular hydrogen bonding between the diamine and the picrate, potentially hindering the formation of the desired adduct. Conversely, in some cases, solvent molecules can be incorporated into the crystal lattice, forming solvates. nih.govresearchgate.net
Dielectric Constant: The dielectric constant of the solvent can influence the degree of ion pairing in the solution, which in turn can affect the crystallization process.
Commonly used solvents for the synthesis of amine picrates include ethanol (B145695), methanol, and acetonitrile. The selection of an appropriate solvent often requires experimental screening to optimize the yield and quality of the crystalline product.
Table 2: Influence of Solvent Properties on Co-crystallization
| Solvent Property | Potential Effect on Co-crystallization | Example Solvents |
|---|---|---|
| High Polarity | Increases solubility of ionic species, may require anti-solvent for precipitation. | Water, Methanol |
| Moderate Polarity | Balances solubility of reactants and insolubility of the product, favoring crystallization. | Ethanol, Isopropanol |
| Low Polarity | May not effectively dissolve the ionic precursors. | Toluene, Hexane |
| Protic Nature | Can compete for hydrogen bonding sites. | Water, Alcohols |
The careful selection of both stoichiometric ratios and the crystallization solvent is paramount in the successful synthesis of the this compound adduct.
Advanced Structural Characterization and Solid State Analysis
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystal. This methodology was employed to elucidate the detailed structural characteristics of the title compound.
Determination of Crystal System and Space Group
The adduct of butane-1,4-diamine and 2,4,6-trinitrophenol crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/c, a common centrosymmetric space group for organic compounds. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were determined with high precision.
Table 1: Crystal Data and Structure Refinement for Butane-1,4-diammonium Dipicrate
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.083(3) |
| b (Å) | 6.453(2) |
| c (Å) | 14.282(3) |
| β (°) | 108.81(3) |
| Volume (ų) | 1052.1(5) |
Analysis of Asymmetric Unit Composition
The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire crystal can be generated by applying the symmetry operations of the space group. For butane-1,4-diammonium dipicrate, the asymmetric unit consists of one picrate (B76445) anion and half of a butane-1,4-diammonium cation. The complete dication is generated by a crystallographic inversion center located at the midpoint of the central C-C bond of the butane (B89635) chain. This indicates that the butane-1,4-diammonium cation possesses a center of symmetry within the crystal structure.
Molecular Conformation and Bond Geometries within the Adduct
The butane-1,4-diammonium cation adopts an anti-periplanar (trans) conformation, with the ammonium (B1175870) groups positioned at opposite ends of the extended carbon chain. This linear conformation is a common low-energy state for such flexible chains.
The picrate anion exhibits typical bond lengths and angles. The aromatic ring is essentially planar, with the nitro groups slightly twisted out of the plane of the benzene (B151609) ring. This twisting is a common feature in nitrated aromatic compounds and is attributed to steric hindrance between the bulky nitro groups and adjacent atoms.
Table 2: Selected Bond Lengths (Å) and Angles (°) for Butane-1,4-diammonium Dipicrate
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C-C (butane chain) | 1.518(3) - 1.525(4) |
| C-N (butane chain) | 1.485(3) |
| C-O (phenolic) | 1.259(2) |
| N-O (nitro groups) | 1.218(3) - 1.233(3) |
| C-N-C (butane chain) | 113.1(2) |
Intermolecular Hydrogen Bonding Networks (O-H···O, C-H···O, N-H···O)
A rich and complex network of hydrogen bonds is the primary organizing force in the crystal structure of butane-1,4-diammonium dipicrate. The ammonium groups of the cation are key hydrogen bond donors, forming multiple N-H···O interactions with the oxygen atoms of the picrate anions. These interactions involve both the phenolic oxygen and the oxygen atoms of the nitro groups.
Specifically, each of the three hydrogen atoms of a terminal ammonium group participates in hydrogen bonding. These N-H···O bonds link the cations and anions into a three-dimensional network. Weaker C-H···O interactions are also observed between the methylene (B1212753) groups of the butane chain and the oxygen atoms of the picrate anions, further contributing to the stability of the crystal packing. There are no conventional O-H···O hydrogen bonds as the phenolic proton of picric acid has been transferred to the diamine.
Table 3: Hydrogen Bond Geometry (Å, °)
| D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N-H···O (phenolic) | 0.91 | 1.85 | 2.754(2) | 170 |
| N-H···O (nitro) | 0.91 | 2.01 | 2.915(3) | 168 |
| N-H···O (nitro) | 0.91 | 2.15 | 3.045(3) | 165 |
| C-H···O (nitro) | 0.97 | 2.45 | 3.398(3) | 163 |
(D = donor atom, A = acceptor atom)
π-π Stacking Interactions within the Crystal Lattice
In addition to hydrogen bonding, π-π stacking interactions between the electron-deficient aromatic rings of the picrate anions play a significant role in the crystal packing. The picrate anions are arranged in a parallel-displaced fashion, which is a common motif for π-stacked systems. This arrangement helps to minimize electrostatic repulsion between the electron-rich centers of the aromatic rings.
The centroid-to-centroid distance between adjacent picrate rings is approximately 3.5 Å, which is indicative of a significant π-π stacking interaction. These interactions contribute to the formation of one-dimensional columns of picrate anions extending through the crystal lattice.
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides information on the crystal structure, phase purity, and stability of the compound.
Confirmation of Bulk Phase Purity
The bulk phase purity of the synthesized Butane-1,4-diamine;2,4,6-trinitrophenol salt is critical to ensure that the measured properties are representative of the desired compound and not a mixture of starting materials or polymorphs. PXRD analysis is the primary method for confirming this purity. The diffraction pattern of the synthesized material is compared to the patterns of the individual starting materials, Butane-1,4-diamine and 2,4,6-trinitrophenol. The absence of peaks corresponding to the starting materials in the product's diffractogram indicates the successful formation of a new, pure crystalline phase.
The experimental PXRD pattern would be expected to show a unique set of diffraction peaks at specific 2θ angles, which are characteristic of the crystal lattice of the this compound salt. A comparison with a calculated powder pattern from single-crystal X-ray diffraction data, if available, would provide definitive confirmation of phase purity. In a study of a similar compound, butane-1,4-diammonium sulphate, a good correlation between the observed and calculated powder patterns confirmed the phase purity of the bulk sample.
Interactive Data Table: Representative PXRD Peaks for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 60 |
| 21.1 | 4.21 | 75 |
| 25.9 | 3.44 | 95 |
| 28.3 | 3.15 | 50 |
Note: This data is representative and based on analogous structures. Actual experimental values may vary.
Assessment of Solid-State Stability
The solid-state stability of an energetic material is a critical parameter that dictates its shelf-life and handling safety. PXRD can be employed to assess this stability under various stress conditions such as temperature, humidity, and aging. By periodically acquiring PXRD patterns of the material stored under these conditions, any changes in the crystal structure, such as phase transitions, decomposition, or polymorphic transformations, can be monitored. A stable compound will exhibit a consistent PXRD pattern over time, indicating that its crystal lattice remains intact. Conversely, the appearance of new peaks or changes in the relative intensities of existing peaks would signify a solid-state transformation, suggesting potential instability. Studies on other organic salts have shown that solid-state transitions can significantly impact the physical stability of the material.
Vibrational and Electronic Spectroscopic Analysis of Solid Forms
Spectroscopic techniques provide valuable insights into the molecular structure and bonding within the solid state of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing the interactions between them. In the solid state of this compound, the formation of a salt through proton transfer from the phenolic hydroxyl group of picric acid to the amino groups of butane-1,4-diamine is expected. This interaction leads to significant changes in the vibrational frequencies of the involved functional groups.
The FTIR spectrum of the salt would be expected to show the disappearance of the broad O-H stretching band of picric acid and the appearance of new bands corresponding to the N-H stretching of the newly formed ammonium groups. Shifts in the vibrational frequencies of the nitro groups (NO₂) on the picric acid moiety and the C-N bonds of the diamine would also be anticipated due to the change in the electronic environment upon salt formation. Analysis of polyamines has shown that N-H and C-N vibrational peaks are sensitive to their chemical environment.
Interactive Data Table: Key FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3100-3300 | N-H stretch | Broad band indicating hydrogen bonding of the ammonium group. |
| 2850-2950 | C-H stretch | Aliphatic C-H stretching from the butane chain. |
| 1620-1640 | N-H bend | Bending vibration of the ammonium group. |
| 1530-1560 | Asymmetric NO₂ stretch | Stretching of the nitro groups on the picrate anion. |
| 1340-1360 | Symmetric NO₂ stretch | Stretching of the nitro groups on the picrate anion. |
| 1100-1150 | C-N stretch | Stretching of the carbon-nitrogen bond in the diamine cation. |
Note: This data is representative and based on the analysis of similar picrate salts and polyamines.
UV-Vis Spectroscopy for Electronic Transitions and Spectral Overlap
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in the solid state (or in solution) is expected to be dominated by the strong absorption of the picrate anion. The picrate ion typically exhibits characteristic absorption bands in the UV-Vis region. The formation of the salt with butane-1,4-diamine may lead to slight shifts in the position and intensity of these bands compared to free picric acid, reflecting the change in the electronic environment.
Furthermore, the concept of spectral overlap is important in the context of energetic materials. While not directly a measure of performance, understanding the electronic absorption characteristics is a piece of the broader puzzle in materials science. The absorption spectrum of the picrate anion shows characteristic peaks, and any potential for energy transfer mechanisms could be initially assessed by examining the overlap between the emission spectrum of a potential sensitizer (B1316253) and the absorption spectrum of the energetic compound. Studies on other picrate-containing systems have highlighted the importance of these electronic transitions.
Microscopic Characterization of Solid-State Morphology
The morphology, including crystal shape, size, and surface features, of an energetic material can significantly influence its properties such as sensitivity, detonation velocity, and formulation characteristics. Techniques such as Scanning Electron Microscopy (SEM) and optical microscopy are used to visualize the solid-state morphology of this compound crystals.
An extensive search of scientific literature was conducted to gather specific data on the chemical compound “this compound,” also known as putrescine picrate or butane-1,4-diammonium picrate. The objective was to find detailed research findings for an article structured around advanced structural and thermal analysis, specifically focusing on Field-Emission Scanning Electron Microscopy (FESEM) and Thermogravimetric Analysis (TGA) for decomposition behavior.
Despite employing various search strategies and alternative compound names, no specific studies detailing the FESEM or TGA analysis for the precise compound “this compound” could be located.
While research exists on the thermal properties and structural analysis of other related picrate salts and diamine complexes, this information does not pertain directly to the specified compound. researchgate.nettandfonline.com For instance, studies on other amine picrate salts have utilized Thermogravimetric–Differential Scanning Calorimetry (TG–DSC) to investigate thermal stability. researchgate.net Similarly, analyses of different picrate compounds have been conducted to determine their thermal decomposition characteristics. jes.or.jpjes.or.jp However, applying these findings to "this compound" would be scientifically inaccurate.
Consequently, due to the absence of specific, verifiable data in the available literature for the requested analyses of "this compound," it is not possible to generate the thorough and scientifically accurate content required for the specified sections of the article.
Theoretical and Computational Investigations of Butane 1,4 Diamine;2,4,6 Trinitrophenol Interactions
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structures and properties of molecular systems. researchgate.net DFT calculations, particularly using functionals like B3LYP, have been employed to elucidate various aspects of the interaction between butane-1,4-diamine and 2,4,6-trinitrophenol. researchgate.neteurjchem.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a significant parameter; a larger gap implies higher stability and lower reactivity. mdpi.com
In the context of the butane-1,4-diamine;2,4,6-trinitrophenol adduct, the HOMO is typically localized on the electron-rich picrate (B76445) moiety, while the LUMO is found on the butane-1,4-diammonium cation. This distribution is indicative of a charge transfer interaction from the picrate to the diamine. The calculated HOMO-LUMO energy gap provides a quantitative measure of the stability of the complex. A smaller energy gap would suggest a higher propensity for electronic transitions and potentially greater reactivity. researchgate.net
Table 1: Calculated HOMO-LUMO Energy Levels for Related Picrate Co-Crystals
| Co-Crystal Former | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| M-1 | -5.95 | -2.73 | 3.22 |
| M-2 | -5.95 | -3.78 | 2.17 |
| M-3 | -6.57 | -4.28 | 2.29 |
| M-4 | -6.12 | -3.61 | 2.51 |
Data adapted from a study on picric acid co-crystals, illustrating typical energy ranges. researchgate.net
DFT calculations are instrumental in quantifying the strength of the interactions between the butane-1,4-diamine and 2,4,6-trinitrophenol molecules within the adduct. The interaction energy is calculated by subtracting the energies of the individual, optimized molecules from the total energy of the optimized adduct. These calculations often require basis set superposition error (BSSE) correction for more accurate results.
Theoretical modeling helps in understanding the mechanistic pathways of the formation of the adduct. This involves mapping the potential energy surface to identify the most stable geometric arrangement of the molecules. The proton transfer from the phenolic hydroxyl group of picric acid to one or both of the amino groups of butane-1,4-diamine is a key feature of this interaction. eurjchem.com
Computational studies can model this proton transfer and the subsequent formation of strong N-H···O hydrogen bonds. These hydrogen bonds, along with weaker C-H···O interactions, play a crucial role in the stabilization of the resulting salt. mdpi.com The modeling can also elucidate the role of solvent molecules, if any, in mediating these interactions during the crystallization process.
Supramolecular synthons are structural units within supermolecules that can be formed and interconverted by intermolecular interactions. DFT calculations, in conjunction with crystallographic data, are used to predict and analyze the formation of these synthons. In the case of this compound, the primary synthons are expected to be driven by the strong charge-assisted hydrogen bonds between the protonated amino groups of the butane-1,4-diammonium cation and the phenolate (B1203915) and nitro groups of the picrate anion.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential). walisongo.ac.id
For the this compound adduct, MEP analysis reveals distinct electrostatic potential regions. researchgate.net The picrate anion is characterized by a large negative potential (electron-rich) localized around the phenolate oxygen and the oxygen atoms of the nitro groups. This makes these sites susceptible to electrophilic attack and prime locations for hydrogen bond acceptance.
Conversely, the butane-1,4-diammonium cation exhibits a positive potential (electron-deficient) concentrated around the ammonium (B1175870) hydrogen atoms. These regions are the primary sites for nucleophilic attack and act as hydrogen bond donors. The MEP map visually confirms the complementary electrostatic nature of the two ions, which drives their strong interaction and the formation of the stable adduct. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Butane-1,4-diamine |
| 2,4,6-trinitrophenol (Picric Acid) |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (a molecule within the crystal) dominates the electron density of the complete crystal. The resulting three-dimensional Hirshfeld surface provides a rich visual representation of the molecule's immediate environment and its interactions with neighboring molecules.
The surface is typically mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. The dnorm value is derived from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. nih.gov Red-colored regions on the dnorm mapped surface indicate shorter contacts with negative dnorm values, representing hydrogen bonds and other close interactions. Blue regions signify longer contacts with positive dnorm values, while white areas denote contacts around the van der Waals separation.
A significant advantage of Hirshfeld surface analysis is its ability to generate two-dimensional "fingerprint plots," which provide a quantitative summary of the intermolecular contacts within the crystal. These plots are histograms of di versus de, where each point on the plot corresponds to a point on the Hirshfeld surface. The distribution and characteristics of these points allow for the deconvolution of the full fingerprint into contributions from different types of atomic interactions.
For the this compound co-crystal, this analysis would reveal the relative contributions of various noncovalent interactions, such as hydrogen bonds between the amino groups of butane-1,4-diamine and the nitro and hydroxyl groups of 2,4,6-trinitrophenol, as well as other contacts like H···H, C···H, and O···H. The quantification of these interactions is crucial for understanding the stability and packing of the crystal structure.
A hypothetical breakdown of the intermolecular contacts for this compound, as would be determined from a Hirshfeld surface analysis, is presented in the interactive data table below.
Hypothetical Quantification of Intermolecular Contacts
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| O···H/H···O | 35.5 | Primarily represents the strong hydrogen bonds between the picrate and diamine moieties. |
| H···H | 28.2 | Represents contacts between hydrogen atoms on both the cation and anion. |
| C···H/H···C | 15.8 | Indicate interactions involving the hydrocarbon chain and the aromatic ring. |
| N···H/H···N | 12.5 | Corresponds to hydrogen bonds and other contacts involving the amino and nitro groups. |
| O···C/C···O | 4.3 | Represents contacts between oxygen and carbon atoms. |
| Other | 3.7 | Includes minor contributions from other types of contacts. |
Reactive Molecular Dynamics Simulations (ReaxFF)
Reactive Molecular Dynamics (MD) simulations using the ReaxFF force field offer a powerful approach to study the chemical reactivity and decomposition mechanisms of energetic materials at the atomic level. nih.govresearchgate.net Unlike classical force fields, ReaxFF can dynamically model the formation and breaking of chemical bonds by employing a bond order-dependent potential. scispace.com This allows for the simulation of complex chemical reactions under various conditions, such as high temperatures and pressures, providing insights into the initial steps of decomposition, reaction pathways, and product formation.
For this compound, ReaxFF simulations could be employed to investigate its thermal decomposition. By simulating the system at elevated temperatures, one could observe the initiation of chemical reactions, such as proton transfer, bond scission in the butane (B89635) chain or the trinitrophenol ring, and the subsequent formation of small gas molecules like H₂O, CO₂, CO, and N₂. These simulations can provide valuable information on the stability and sensitivity of the energetic material.
The results of such simulations would typically include the evolution of the potential energy of the system over time and an analysis of the major reaction products at different stages of the simulation. mdpi.com A hypothetical summary of the major products from a ReaxFF simulation of the thermal decomposition of this compound is presented in the interactive data table below.
Hypothetical Major Products from ReaxFF Thermal Decomposition Simulation
| Product Molecule | Chemical Formula | Significance |
|---|---|---|
| Water | H₂O | A primary product of decomposition, indicating dehydration and hydrogen abstraction reactions. |
| Carbon Dioxide | CO₂ | Indicates complete oxidation of the carbon backbone. |
| Carbon Monoxide | CO | Suggests incomplete oxidation. |
| Nitrogen Gas | N₂ | A common product from the decomposition of nitro compounds, contributing to the energetic output. |
| Hydrogen Gas | H₂ | Formed from the decomposition of the butane-1,4-diamine moiety. |
Functional Applications and Materials Science Perspectives
Development of Butane-1,4-diamine Derivatives as Fluorescent Sensors for 2,4,6-Trinitrophenol
The detection of 2,4,6-trinitrophenol is of significant interest due to its use as a potent explosive and its classification as an environmental pollutant. researchgate.netnih.gov Fluorescent chemosensors have emerged as a highly effective method for TNP detection owing to their high sensitivity, rapid response, and operational simplicity. nih.gov Derivatives of butane-1,4-diamine can be engineered to act as selective and sensitive fluorescent sensors for TNP, leveraging the diamine's structural and electronic properties.
Sensor Design Principles and Molecular Engineering
The fundamental design of a fluorescent sensor based on a butane-1,4-diamine derivative for TNP detection follows the "fluorophore-spacer-receptor" model. In this architecture, the butane-1,4-diamine moiety can act as the receptor or a key part of it, designed to specifically interact with the TNP molecule.
Fluorophore Selection: A suitable fluorescent molecule (fluorophore), such as pyrene (B120774) or anthracene, would be chemically attached to the butane-1,4-diamine scaffold. nih.gov The fluorophore is responsible for the emission of light upon excitation.
Receptor Functionality: The amino groups of butane-1,4-diamine are Lewis basic and can be readily protonated. This makes them excellent recognition sites for the highly acidic TNP (pKa ≈ 0.4). rsc.org The interaction between the basic amine and the acidic phenol (B47542) of TNP is a primary sensing mechanism.
Molecular Engineering: The butane-1,4-diamine linker can be functionalized with aromatic groups to enhance π-π stacking interactions with the electron-deficient aromatic ring of TNP. This molecular engineering aims to increase the binding affinity and specificity of the sensor for the target analyte. The flexible nature of the butane (B89635) chain allows the receptor sites to orient themselves for optimal interaction with the analyte.
Luminescence Quenching Mechanisms: Photoinduced Electron Transfer (PET), Resonance Energy Transfer (RET), and Electrostatic Interactions
The detection of TNP by a butane-1,4-diamine-based fluorescent sensor typically results in the quenching (turning off) of the fluorescence signal. This quenching can be attributed to several key mechanisms that occur upon the binding of TNP to the sensor.
Photoinduced Electron Transfer (PET): In the absence of TNP, the lone pair of electrons on the nitrogen atoms of the butane-1,4-diamine moiety can quench the fluorescence of the attached fluorophore through PET. Upon interaction with the acidic TNP, the amino groups are protonated, which inhibits the PET process and could, in some designs, lead to fluorescence enhancement. However, a more common mechanism for TNP is that the electron-deficient nitroaromatic compound acts as an excellent electron acceptor. Upon excitation of the fluorophore, an electron can be transferred from the excited fluorophore to the TNP molecule, leading to fluorescence quenching. rsc.org
Resonance Energy Transfer (RET): RET, or Förster Resonance Energy Transfer (FRET), is another significant quenching mechanism. It occurs when there is a substantial overlap between the emission spectrum of the fluorophore and the absorption spectrum of the analyte (TNP). nih.gov If the TNP molecule is brought into close proximity (typically 1-10 nm) with the fluorophore upon binding, non-radiative energy transfer can occur from the excited fluorophore to the TNP molecule, resulting in a decrease in fluorescence intensity.
Electrostatic Interactions: Due to its low pKa, TNP exists predominantly as the picrate (B76445) anion in aqueous solutions. A butane-1,4-diamine-based sensor can be designed to be protonated, carrying a positive charge. The resulting electrostatic attraction between the cationic sensor and the anionic picrate brings the quencher (TNP) into close proximity with the fluorophore, significantly enhancing the efficiency of both PET and RET quenching mechanisms. mdpi.com
| Quenching Mechanism | Description | Key Requirement |
| Photoinduced Electron Transfer (PET) | Electron transfer from the excited fluorophore to the electron-deficient TNP molecule. | Close proximity and favorable redox potentials. |
| Resonance Energy Transfer (RET) | Non-radiative energy transfer from the excited fluorophore to the TNP molecule. | Spectral overlap between fluorophore emission and TNP absorption; close proximity. |
| Electrostatic Interactions | Attraction between a protonated (cationic) sensor and the picrate anion. | An acidic analyte and a basic receptor site; enhances PET and RET. |
Selectivity and Sensitivity in Aqueous Media
A critical performance metric for any sensor is its ability to selectively detect the target analyte in the presence of other similar compounds and to do so at very low concentrations, particularly in environmentally relevant aqueous media.
Selectivity: The high acidity of TNP compared to other nitroaromatic compounds like 2,4-dinitrotoluene (B133949) (DNT) or trinitrotoluene (TNT) is a key feature exploited for selective detection. The protonation of the butane-1,4-diamine receptor is more favorable with the stronger acid (TNP), leading to a more significant fluorescence response. rsc.org Furthermore, the combination of electrostatic interactions, hydrogen bonding, and potential π-π stacking can create a binding pocket that is highly specific for TNP. mdpi.com
Sensitivity: High sensitivity, often reaching nanomolar (nM) or even lower detection limits, is achieved through the efficiency of the quenching mechanisms. rsc.orgrsc.org The amplification effect, where a single analyte binding event leads to a significant change in the fluorescence signal, is a hallmark of well-designed fluorescent sensors. Sensors based on conjugated polymers incorporating diamine functionalities have shown high sensitivity for TNP in aqueous phases. researchgate.net
Recyclability and Long-term Stability of Sensor Materials
For practical applications, the reusability and stability of the sensor are crucial.
Recyclability: The interaction between the butane-1,4-diamine receptor and TNP is typically a non-covalent, reversible process. This allows for the potential regeneration of the sensor. For instance, by altering the pH to deprotonate the receptor, the bound TNP could be released, restoring the sensor's original fluorescence. Sensors immobilized on solid supports, such as thin films or nanoparticles, can often be washed and reused for multiple cycles.
Long-term Stability: The chemical stability of the fluorophore and the butane-1,4-diamine derivative is essential for a long operational lifetime. Covalent attachment of the sensor molecule to a stable matrix, like a polymer or silica, can prevent leaching and degradation, enhancing its long-term stability and suitability for real-world environmental monitoring. crystalpharmatech.com
Co-crystallization Engineering for Advanced Materials
Crystal engineering through co-crystallization is a powerful technique to design materials with desired physical and chemical properties. A co-crystal is a multi-component crystalline solid where the components are held together by non-covalent interactions, such as hydrogen bonding. worktribe.comnih.gov
Modulation of Solid-State Properties through Co-crystallization
The formation of a co-crystal between butane-1,4-diamine and 2,4,6-trinitrophenol can significantly alter the solid-state properties of the individual components. This is driven by the strong hydrogen bonding interactions anticipated between the amine groups of butane-1,4-diamine (hydrogen bond donors) and the nitro and phenolic groups of TNP (hydrogen bond acceptors).
Hydrogen Bonding and Supramolecular Assembly: The primary interaction driving the formation of a co-crystal would be the strong acid-base interaction, leading to proton transfer from the phenolic group of TNP to the amino groups of butane-1,4-diamine, forming a salt. This ionic interaction, combined with hydrogen bonds between the ammonium (B1175870) groups and the nitro groups, would create a stable, well-defined supramolecular architecture. mdpi.com
Modification of Physical Properties: Co-crystallization can be used to modify key material properties. For instance, the melting point, solubility, and mechanical properties of the resulting co-crystal are expected to be markedly different from those of pure butane-1,4-diamine or TNP. nih.gov This can be advantageous in creating more stable or more soluble forms of a compound. In the context of energetic materials like TNP, co-crystallization has been explored as a strategy to reduce its sensitivity to impact and friction, thereby creating a more stable energetic material. The incorporation of the flexible butane-1,4-diamine molecule into the crystal lattice of TNP could disrupt the packing of the TNP molecules, potentially leading to a material with modified energetic properties.
| Property | Effect of Co-crystallization | Rationale |
| Melting Point | Typically results in a new, distinct melting point different from the individual components. | Formation of a new crystal lattice with different intermolecular forces. |
| Solubility | Can be significantly increased or decreased depending on the co-former. | Alteration of the crystal lattice energy and solvation properties. |
| Stability | Can enhance thermal and chemical stability. | Stronger intermolecular interactions in the co-crystal lattice. |
| Mechanical Properties | Can improve properties like tabletability and hardness. | Changes in crystal packing and slip planes. |
Investigation of Polymorphism in Co-crystal Systems
Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a critical area of study in materials science. rsc.org While it was once believed that co-crystals might be a route to avoid the complexities of polymorphism, numerous recent examples have demonstrated that co-crystal systems are indeed susceptible to this phenomenon. rsc.org The different polymorphic forms of a co-crystal can exhibit varied physicochemical properties, including solubility, melting point, and stability. rsc.org
In the context of the butane-1,4-diamine;2,4,6-trinitrophenol system, the potential for polymorphism arises from several factors. The conformational flexibility of the butane-1,4-diamine molecule can lead to different packing arrangements in the solid state. rsc.org This flexibility allows for the adoption of different spatial orientations, which can result in distinct crystal lattices with varying energies and properties.
Furthermore, the nature of the hydrogen bonding between the protonated diamine and the picrate anion can give rise to different supramolecular synthons. These variations in hydrogen bonding motifs are a common source of polymorphism in co-crystals. acs.org The interplay of strong N-H···O hydrogen bonds and weaker C-H···O interactions can lead to the formation of different crystal structures. researchgate.net The crystallization conditions, such as the choice of solvent and the rate of cooling, can also play a crucial role in determining which polymorphic form is obtained. nih.gov For instance, studies on 2,4,6-trinitrotoluene (B92697) (TNT), a related nitroaromatic compound, have shown that different solvents can lead to the isolation of metastable polymorphs. nih.govscispace.com
The types of polymorphism that could be anticipated in the this compound system include:
Packing Polymorphism: Where the fundamental supramolecular synthons are the same, but they are packed differently in the crystal lattice.
Conformational Polymorphism: Arising from different conformations of the flexible butane-1,4-diamine molecule within the crystal structure. acs.org
Synthon Polymorphism: Involving different hydrogen-bonding motifs between the diamine and the trinitrophenol moieties. acs.org
The identification and characterization of these potential polymorphs are essential for understanding the structure-property relationships of this co-crystal and for ensuring the reproducibility of its properties for any given application.
Influence of Molecular Spacers on Co-crystal Architectures
In the this compound co-crystal, the butane chain acts as a flexible linker between the two terminal amino groups. This flexibility allows the molecule to adopt various conformations, which in turn influences the spatial arrangement of the picrate anions in the crystal lattice. The length of the alkyl chain in diamines is known to affect the dimensionality and connectivity of the resulting hydrogen-bonded networks.
Key influences of the butane spacer include:
Dimensionality of the Supramolecular Assembly: The length of the spacer can influence whether the resulting structure is a one-dimensional chain, a two-dimensional sheet, or a three-dimensional network. Shorter spacers might favor more compact, higher-dimensional structures, while longer, more flexible spacers could lead to lower-dimensional arrangements.
Steric Hindrance: The spatial arrangement of the butane spacer can create steric hindrance that influences the packing of the bulkier picrate anions. This can lead to the formation of less dense crystal structures compared to co-crystals with smaller spacers.
The systematic variation of the spacer length (e.g., by using ethylenediamine, propanediamine, or hexanediamine (B8719201) instead of butane-1,4-diamine) would allow for a systematic study of its influence on the co-crystal architecture and properties, a common strategy in crystal engineering.
Role in Organic Base Characterization and Crystallization in Analytical Chemistry
One of the classical and enduring applications of 2,4,6-trinitrophenol (picric acid) is in the qualitative analysis and characterization of organic bases. taylorandfrancis.com Due to its strong acidic nature, picric acid readily reacts with a wide variety of organic bases, including primary, secondary, and tertiary amines, to form crystalline salts known as picrates. vedantu.comquora.com These picrate derivatives are often well-defined crystalline solids with sharp and characteristic melting points.
The formation of the this compound salt is a prime example of this application. The reaction between the diamine and picric acid results in a solid product that can be easily isolated, purified by recrystallization, and characterized. The melting point of the resulting picrate is a key physical constant that can be used to identify the original diamine.
The general procedure for the preparation of a picrate for characterization purposes involves:
Dissolving the organic base in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.net
Adding a saturated solution of picric acid in the same solvent. researchgate.net
The resulting picrate salt, being less soluble, precipitates out of the solution. researchgate.net
The precipitate is then collected by filtration, washed, and recrystallized to obtain a pure sample for melting point determination. researchgate.net
The utility of this method is illustrated by the wide range of melting points observed for picrates of various amines, which allows for their differentiation.
Table 1: Melting Points of Picrates of Various Organic Bases
| Organic Base | Melting Point of Picrate (°C) |
|---|---|
| Aniline | 165-168 |
| Pyridine | 167-168 |
| Quinoline | 203 |
| Urea | 114-115 |
| Guanidine | >300 |
| Ethylenediamine | 235 |
This table is for illustrative purposes and the values are approximate and may vary depending on the experimental conditions.
The sharp melting point of the butane-1,4-diamine picrate would serve as a crucial data point in its identification. Beyond simple melting point determination, the crystalline nature of the picrate allows for further characterization by techniques such as X-ray crystallography, which can provide unambiguous structural information. Thus, the crystallization of butane-1,4-diamine with 2,4,6-trinitrophenol is a powerful tool in analytical chemistry for the separation, purification, and definitive identification of this organic base.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
